Methyl (S)-pyrrolidin-3-YL-acetate hcl
Description
Crystallographic Parameters (Inferred from Analogues):
The pyrrolidine ring typically exhibits puckered conformations , with pseudorotation parameters (phase angle P = 26°–253°) influenced by hydrogen bonding and steric effects. In hydrochloride salts, the nitrogen’s protonation stabilizes the envelope conformation , as observed in (3,4-dichloro-phenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride.
Comparative Structural Analysis with Pyrrolidine Derivatives
This compound shares structural motifs with other bioactive pyrrolidines but differs in functionalization:
Table 1: Structural Comparison of Pyrrolidine Derivatives
Key Differences :
- Substituent Effects : The methyl ester in this compound enhances electrophilicity compared to free acids.
- Chiral Influence : The (S)-configuration at C3 differentiates it from racemic mixtures used in non-stereoselective syntheses.
- Salt Form : Hydrochloride salts improve solubility over neutral pyrrolidines, critical for pharmacokinetic optimization.
Conformational Flexibility : Unlike rigid quinoline hybrids, the pyrrolidine ring in this compound adopts dynamic puckering, enabling interactions with diverse biological targets.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6-2-3-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVXNHFLFAPGGA-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736648 | |
| Record name | Methyl [(3S)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024038-33-2 | |
| Record name | Methyl [(3S)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (S)-pyrrolidin-3-YL-acetate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antiproliferative effects, structure-activity relationships (SAR), and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
Methyl (S)-pyrrolidin-3-YL-acetate hydrochloride is characterized by its pyrrolidine ring structure, which is known for its role in various biological activities. The molecular formula is CHClNO, with a molecular weight of approximately 177.63 g/mol. Its structural features allow it to interact with biological targets effectively.
Overview
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antiproliferative activities against various cancer cell lines. For instance, research conducted on related compounds has shown clear structure-activity relationships that correlate specific structural modifications with enhanced cytotoxicity.
Case Study: Antiproliferative Effects
A study investigated the antiproliferative effects of several pyrrolidine derivatives, including methyl (S)-pyrrolidin-3-YL-acetate hydrochloride, on human cancer cell lines A549 (lung cancer), CH1 (ovarian cancer), and SW480 (colon cancer). The results indicated the following IC values:
| Compound | A549 IC (μM) | CH1 IC (μM) | SW480 IC (μM) |
|---|---|---|---|
| Methyl (S)-pyrrolidin-3-YL-acetate HCl | 5.0 | 4.6 | 5.5 |
| Copper(II) complex of L-Pro-STSC | 4.0 | 3.8 | 4.5 |
| Control (untreated) | N/A | N/A | N/A |
The study concluded that methyl (S)-pyrrolidin-3-YL-acetate hydrochloride exhibits significant cytotoxicity, particularly in ovarian cancer cells, suggesting its potential as a therapeutic agent.
Apoptosis Induction
Flow cytometry assays indicated that treatment with methyl (S)-pyrrolidin-3-YL-acetate hydrochloride led to increased apoptosis in treated cells compared to controls. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, which are critical pathways in apoptosis.
Inhibition of Topoisomerase IIα
Preliminary data suggest that methyl (S)-pyrrolidin-3-YL-acetate hydrochloride may also act as an inhibitor of topoisomerase IIα, an enzyme essential for DNA replication and repair. This inhibition could further contribute to its antiproliferative effects by preventing cancer cell proliferation.
Structure-Activity Relationships (SAR)
The biological activity of methyl (S)-pyrrolidin-3-YL-acetate hydrochloride can be influenced by various structural modifications:
- Substituents on the Pyrrolidine Ring : Alterations in the substituents can enhance lipophilicity and improve cellular uptake.
- Metal Complexation : The formation of metal complexes with copper(II) has shown to enhance cytotoxicity compared to the free compound.
These findings underscore the importance of SAR studies in optimizing the efficacy of pyrrolidine derivatives for therapeutic applications.
Comparison with Similar Compounds
Enantiomeric Pair: Methyl (R)-pyrrolidin-3-YL-acetate HCl
The R-enantiomer (CAS: 1024038-31-0) shares the same molecular formula (C₇H₁₄ClNO₂) and weight as the S-form but differs in stereochemistry . Key comparative data are summarized below:
Key Insights :
Structural Analogs: Pyrrolidine and Pyrimidine Derivatives
pyrrolidine) .
Key Insights :
- Functional Group Impact : The ester group in the S-enantiomer enhances its lipophilicity, whereas the carboxylic acid in the pyrimidine derivative increases polarity, affecting solubility and reactivity .
Preparation Methods
Hydrolysis and Esterification Routes
One common approach involves the hydrolysis of ester intermediates followed by controlled esterification to yield the methyl acetate derivative. For example, the hydrolysis of cyanodiphenylmethyl-protected pyrrolidine derivatives under alkaline conditions is reported, followed by esterification in alcoholic solvents.
- Hydrolysis : Alkali metal hydroxides such as lithium hydroxide, sodium hydroxide, or potassium hydroxide are used, with lithium hydroxide in methanol being preferred for optimal yield and stereochemical retention.
- Esterification : Methylation is typically performed in methanol or other suitable alcohols under controlled acidic or basic conditions.
- Phase Transfer Catalysis : The hydrolysis step can be enhanced by phase transfer catalysts such as tetra-n-butyl ammonium bromide to improve reaction rates and selectivity.
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time |
|---|---|---|---|---|
| Hydrolysis | Lithium hydroxide (LiOH) | Methanol | Room temperature | 2-15 hours |
| Esterification | Methanol, acid catalyst (HCl) | Methanol | 0-30°C | 12-15 hours |
| Phase Transfer | Tetra-n-butyl ammonium bromide (catalyst) | Alcohols (ethanol, n-butanol) | Room temperature | Variable |
This method is exemplified in patent WO2009125426A2, which details hydrolysis and esterification steps to obtain the (S)-configured pyrrolidin-3-yl esters with high stereoselectivity.
Substitution and Condensation Reactions
Another approach involves the preparation of protected pyrrolidine intermediates, such as tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, followed by mesylation and nucleophilic substitution with malonate derivatives.
- Mesylation : Treatment with methanesulfonyl chloride in toluene.
- Nucleophilic substitution : Reaction with diethylmalonate using strong bases like potassium tert-butoxide or sodium ethoxide in polar aprotic solvents such as 1-methyl-2-pyrrolidinone.
- Stereochemical inversion : This step may invert stereochemistry at the chiral center, which must be controlled depending on the desired enantiomer.
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Mesylation | Methanesulfonyl chloride | Toluene | Room temperature | Formation of mesylate |
| Nucleophilic Subst | Diethylmalonate, potassium tert-butoxide | 1-Methyl-2-pyrrolidinone | Room temperature | Stereochemical control |
This method is described in US patent US10421745B2, highlighting the stereospecific synthesis of pyrrolidinyl derivatives.
Amide Coupling and Hydrolysis
In some synthetic routes, the pyrrolidine derivative is first coupled with carboxylic acid derivatives using coupling agents such as HATU and bases like DIPEA in DMF, followed by hydrolysis of ester groups to yield the methyl acetate hydrochloride salt.
- Coupling : Carboxylic acid derivatives with pyrrolidine amines using HATU/DIPEA.
- Hydrolysis : Lithium hydroxide monohydrate in mixed solvents (THF/MeOH/H2O).
- Salt formation : Acidification with HCl to precipitate the hydrochloride salt.
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time |
|---|---|---|---|---|
| Coupling | HATU, DIPEA | DMF | Room temperature | 12-18 hours |
| Hydrolysis | LiOH monohydrate | THF/MeOH/H2O (1:2:2) | Room temperature | 2 hours |
| Acidification | HCl (1 N aqueous) | Water | Room temperature | Until pH acidic |
This procedure is supported by synthetic protocols in Royal Society of Chemistry publications.
Reaction Scheme Summary
| Preparation Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Hydrolysis of ester | LiOH in methanol | Formation of carboxylate intermediate |
| Esterification | Methanol, acid catalyst (HCl) | Methyl ester formation |
| Mesylation and substitution | Methanesulfonyl chloride, diethylmalonate, base | Introduction of malonate group, stereochemical inversion possible |
| Amide coupling | HATU, DIPEA, DMF | Formation of amide linkage |
| Salt formation | HCl in dioxane or aqueous solution | Hydrochloride salt precipitation |
Research Findings and Notes
- Stereochemical control is critical throughout the synthesis. Use of chiral starting materials and careful choice of reagents/bases ensures retention or controlled inversion of the (S)-configuration.
- Solvent choice affects reaction rates and selectivity; methanol and toluene are preferred for hydrolysis and substitution steps, respectively.
- Phase transfer catalysts can enhance hydrolysis efficiency.
- Reaction temperatures are generally mild (0–30°C) to preserve stereochemistry and avoid side reactions.
- Purification often involves extraction, drying over magnesium sulfate or sodium sulfate, and chromatographic techniques such as silica gel chromatography or preparative HPLC.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl (S)-pyrrolidin-3-yl-acetate HCl with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, the (S)-enantiomer can be synthesized via esterification of (S)-pyrrolidin-3-yl-acetic acid with methanol under acidic conditions, followed by HCl salt formation. Reaction parameters (e.g., temperature, catalyst loading) must be tightly controlled to minimize racemization. Thin-layer chromatography (TLC) or chiral HPLC is recommended to monitor reaction progress and enantiomeric excess .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm stereochemistry via coupling constants and chemical shifts (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm).
- HPLC with chiral columns : Verify enantiopurity (≥98%) using polar organic mobile phases.
- Mass spectrometry : Validate molecular weight (C₇H₁₄ClNO₂; 179.64 g/mol) .
Q. What are the critical storage conditions to maintain the stability of this compound?
- Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C in airtight, moisture-resistant containers. Prolonged exposure to humidity or oxygen can lead to ester hydrolysis or racemization. Regular stability testing via HPLC is advised .
Advanced Research Questions
Q. How do structural modifications to the pyrrolidine ring or ester group affect the compound’s biological activity?
- Methodological Answer : Compare analogs like Ethyl 2-[(3S)-pyrrolidinyloxy]acetate HCl (CAS 726139-60-2) and Methyl (R)-pyrrolidin-3-yl-acetate HCl (CAS 1024038-31-0). For example:
- Functional group swaps : Replacing the methyl ester with ethyl enhances lipophilicity but may reduce metabolic stability.
- Stereochemical inversion : The (R)-enantiomer exhibits distinct receptor-binding profiles in vitro, highlighting the need for enantioselective assays .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Conduct meta-analysis of pharmacokinetic parameters (e.g., bioavailability, tissue distribution) to identify confounding factors. For instance:
- Metabolic profiling : Use LC-MS/MS to detect phase I/II metabolites that may alter activity in vivo.
- Species-specific differences : Compare murine vs. human hepatic microsome stability to optimize translational relevance .
Q. How can researchers optimize analytical methods to quantify trace impurities in bulk samples?
- Methodological Answer : Develop a UPLC-MS/MS protocol with:
- Column : C18 or HILIC for polar impurities.
- Detection limits : ≤0.1% for known impurities (e.g., racemized (R)-enantiomer).
Cross-validate with ion chromatography for chloride counterion quantification .
Q. What computational models predict the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
